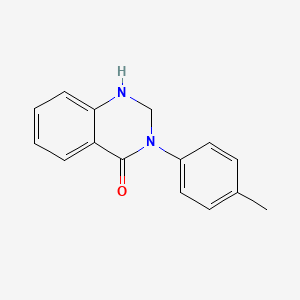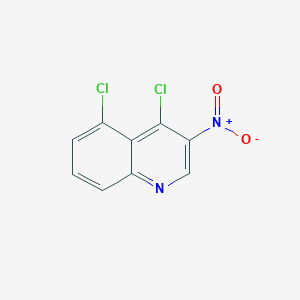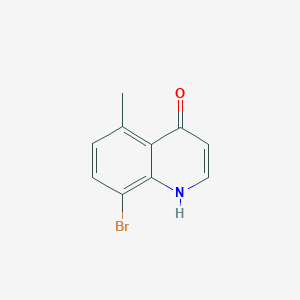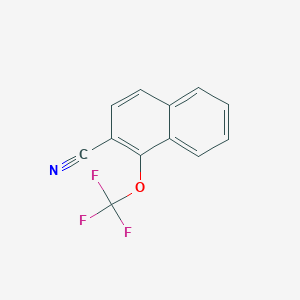![molecular formula C10H7ClN4O B11872760 2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 61645-28-1](/img/structure/B11872760.png)
2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial research .
Métodos De Preparación
The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the reaction of quinoxaline derivatives with appropriate reagents to introduce the triazole ring and chloromethyl group. One common method involves the cyclization of 2-hydrazinoquinoxaline with chloroacetyl chloride, followed by treatment with phosphorus oxychloride (POCl3) to form the desired triazoloquinoxaline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one can be compared with other triazoloquinoxaline derivatives, such as:
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer and antimicrobial activities but differ in their specific molecular targets and potency.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds have similar structural features but may have different biological activities and applications.
Triazolophthalazine derivatives: These compounds are known for their potential as PCAF inhibitors and anticancer agents.
The uniqueness of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
61645-28-1 |
|---|---|
Fórmula molecular |
C10H7ClN4O |
Peso molecular |
234.64 g/mol |
Nombre IUPAC |
2-(chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
InChI |
InChI=1S/C10H7ClN4O/c11-6-14-10(16)15-8-4-2-1-3-7(8)12-5-9(15)13-14/h1-5H,6H2 |
Clave InChI |
YFEAHCOTXGAGFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC3=NN(C(=O)N23)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872693.png)

![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)

![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)

![[1]Benzothieno[3,2-b]quinoline](/img/structure/B11872724.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)


![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)

